2-Methyl-5-(methylamino)phenol
Overview
Description
2-Methyl-5-(methylamino)phenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methyl group and a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-5-(methylamino)phenol typically involves a multi-step synthetic process. One common method includes the nucleophilic substitution reaction of benzyl alcohol and 3-chloro-4-methyl nitrobenzene in the presence of a strong base. The intermediate product is then subjected to hydrogenation reduction to yield the crude product, which is further purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to improve product quality, reduce environmental pollution, and lower production costs. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted phenols, and various substituted phenolic compounds .
Scientific Research Applications
2-Methyl-5-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylamino)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, leading to the down-regulation of virulence genes and inhibition of biofilm formation . This makes it a potential candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-aminophenol
- N-Methyl-2-hydroxyaniline
- 2-Amino-4-methylphenol
Uniqueness
Compared to similar compounds, 2-Methyl-5-(methylamino)phenol exhibits unique properties due to the presence of both a methyl group and a methylamino group on the phenolic ring.
Properties
IUPAC Name |
2-methyl-5-(methylamino)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(9-2)5-8(6)10/h3-5,9-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAJALTUZRSVHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578435 | |
Record name | 2-Methyl-5-(methylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55302-99-3 | |
Record name | 2-Methyl-5-(methylamino)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55302-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(methylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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